molecular formula C20H22N4O2 B7533586 N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide

N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide

Cat. No. B7533586
M. Wt: 350.4 g/mol
InChI Key: JJGFDUOZRNSUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide, commonly known as DPOA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. DPOA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of DPOA is not fully understood. However, studies have suggested that DPOA exerts its biological and pharmacological effects through the modulation of various signaling pathways. DPOA has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. DPOA has also been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DPOA has been reported to exhibit various biochemical and physiological effects. Studies have shown that DPOA induces cell cycle arrest and apoptosis in cancer cells. DPOA has also been reported to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, DPOA has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPOA in lab experiments is its potential as an anticancer agent. DPOA has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DPOA in lab experiments is its potential toxicity. Studies have shown that DPOA can induce cytotoxicity in normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research of DPOA. One direction is to investigate the potential use of DPOA as a chemotherapeutic agent for the treatment of various cancers. Another direction is to investigate the potential use of DPOA as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the exact mechanism of action of DPOA and its potential side effects.

Synthesis Methods

DPOA can be synthesized using various methods, including the reaction of 2-aminobenzophenone with 3-propan-2-yl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base. Another synthesis method involves the reaction of 2-bromoacetophenone with 3-propan-2-yl-1,2,4-oxadiazol-5-ylmethylamine in the presence of a base. These methods have been reported to yield DPOA in good to excellent yields.

Scientific Research Applications

DPOA has been extensively researched for its potential biological and pharmacological properties. Studies have shown that DPOA exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPOA has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, DPOA has been investigated for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(2)19-23-17(26-24-19)13-21-18(15-9-5-3-6-10-15)20(25)22-16-11-7-4-8-12-16/h3-12,14,18,21H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFDUOZRNSUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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